molecular formula C23H22N4S B11964068 4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine

4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B11964068
M. Wt: 386.5 g/mol
InChI Key: GCUVPBCPDKYVQF-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thienopyrimidine core, which is known for its biological activity, and a benzylpiperazine moiety, which is often incorporated to enhance the bioactivity of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine typically involves the formation of the thienopyrimidine core followed by the introduction of the benzylpiperazine group. One common method involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions. The benzylpiperazine moiety is then introduced through nucleophilic substitution reactions, often using benzyl chloride and piperazine in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced biological activity .

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth . The benzylpiperazine moiety enhances its binding affinity and selectivity towards these targets, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine stands out due to its unique combination of a thienopyrimidine core and a benzylpiperazine moiety, which together confer enhanced biological activity and selectivity. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C23H22N4S

Molecular Weight

386.5 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C23H22N4S/c1-3-7-18(8-4-1)15-26-11-13-27(14-12-26)22-21-20(19-9-5-2-6-10-19)16-28-23(21)25-17-24-22/h1-10,16-17H,11-15H2

InChI Key

GCUVPBCPDKYVQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5

Origin of Product

United States

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